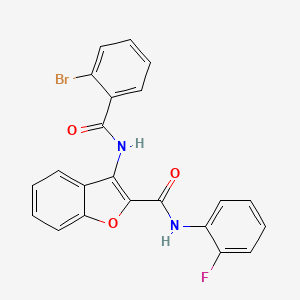

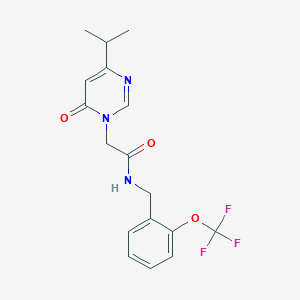

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, commonly known as BB-2, is a synthetic compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BB-2 is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

Research on related benzamide compounds has focused on understanding their crystal structures to elucidate their physical and chemical properties. For example, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides, including a 3-bromobenzamide, have been reported, showing different dihedral angles between the benzene rings which could influence their reactivity and interaction with biological targets (Suchetan et al., 2016).

Synthesis and Biological Activity

A series of novel coumarin-3-carboxamide derivatives, structurally related to 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, were synthesized and evaluated for their biological activities. These compounds showed potential to inhibit the growth of cancer cells, indicating the role of the benzamide functionality in anticancer activity (Phutdhawong et al., 2021).

Organic Synthesis Techniques

In the realm of organic synthesis, research has developed methods to synthesize highly functionalized benzofuran-2-carboxamides via the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction. This technique enables the creation of a diverse collection of benzofuran-2-carboxamides, showcasing the versatility of related compounds in synthesis (Han et al., 2014).

Pharmacological Applications

Related benzamide compounds have been investigated for their pharmacological potential. For instance, benzothiophene carboxamide derivatives, including a bromo-benzothiophene carboxamide, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showing promise for the development of new antimalarials (Banerjee et al., 2011).

Drug Discovery and Development

The process of discovering and developing new drugs often involves exploring the biological activity of compounds like 3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide. For example, the synthesis, characterization, and antimicrobial screening of benzofuran aryl ureas and carbamates demonstrate the potential of these compounds in developing new antimicrobial agents (Kumari et al., 2019).

Propiedades

IUPAC Name |

3-[(2-bromobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrFN2O3/c23-15-9-3-1-7-13(15)21(27)26-19-14-8-2-6-12-18(14)29-20(19)22(28)25-17-11-5-4-10-16(17)24/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAMTXNOWYGQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)

![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)

![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)

![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)

![N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2675031.png)